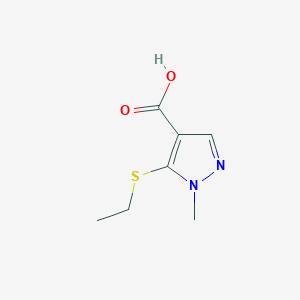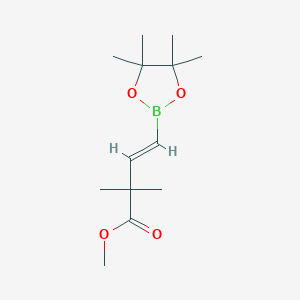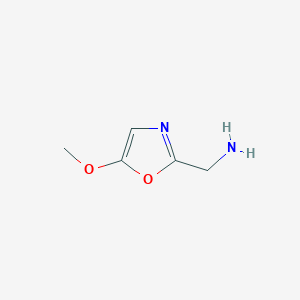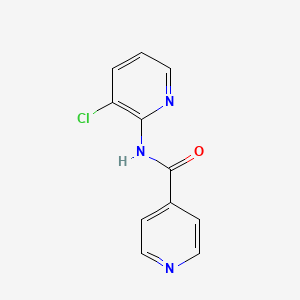
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole, also known as THPP, is a heterocyclic compound that has been studied for its potential applications in both scientific research and industrial synthesis. THPP is an aromatic compound with four fused rings, and it has been found to have a range of biochemical and physiological effects.
科学研究应用
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been found to have a range of biochemical and physiological effects, making it a useful tool for studying the effects of drugs and other compounds on biological systems. In addition, 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has been studied for its potential use as an antioxidant, and it has been found to have anti-inflammatory and anti-cancer properties.
作用机制
The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole is not fully understood, but it is believed to involve the binding of the compound to specific receptors on the surface of cells. This binding triggers a cascade of biochemical reactions, which can lead to a range of physiological effects. For example, 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has been found to modulate the activity of enzymes involved in the metabolism of drugs, which can lead to changes in the absorption and elimination of the drugs.
Biochemical and Physiological Effects
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. In addition, 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has been found to modulate the activity of enzymes involved in the metabolism of drugs, which can lead to changes in the absorption and elimination of the drugs. It has also been found to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins involved in a variety of cellular processes.
实验室实验的优点和局限性
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. In addition, it is non-toxic and can be easily isolated and purified. However, there are also some limitations to using 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole in lab experiments. For example, the mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole is not fully understood, and it can be difficult to control the dose of the compound when conducting experiments.
未来方向
There are a number of potential future directions for the study of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole. Further research could be conducted to better understand the mechanism of action of the compound, as well as its potential therapeutic applications. In addition, further research could be conducted to explore the potential use of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole as an antioxidant and its effects on the expression of certain genes. Finally, research could be conducted to explore the potential use of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole in drug delivery systems and its ability to modulate the activity of enzymes involved in drug metabolism.
合成方法
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole can be synthesized through a variety of methods, including the condensation of 4-hydroxy-2-methyl-2H-pyran-3-one and hydrazine hydrate in the presence of an acid catalyst. This method involves the reaction of the two starting materials in an aqueous solution of an acid catalyst, such as hydrochloric acid, at a temperature of 80-90°C. The reaction produces 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole in an aqueous solution, which can then be isolated by precipitation and purified by column chromatography.
属性
IUPAC Name |
5-(oxan-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-9-10-8(1)7-2-5-11-6-3-7/h1,4,7H,2-3,5-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOYWQIBQOXWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole | |
CAS RN |
1533442-54-4 |
Source


|
| Record name | 5-(oxan-4-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)


![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)


![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)

![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)

